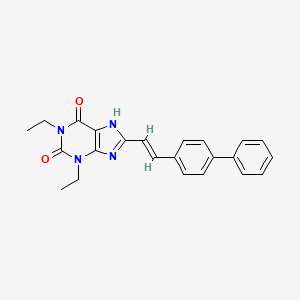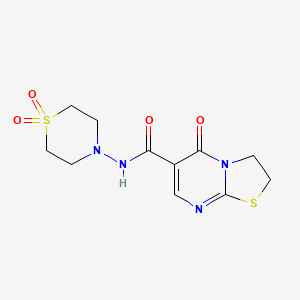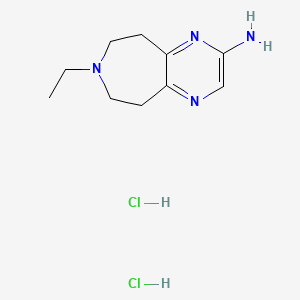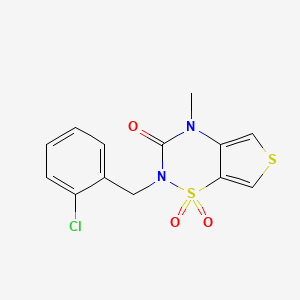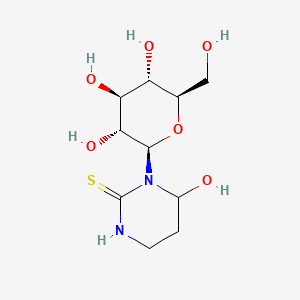
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is a complex organic compound that features a glucopyranosyl group attached to a hexahydropyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and cyclization processes. One common method involves the use of glycosidases for the glycosylation step, followed by cyclization under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts such as glycosidases to facilitate the glycosylation reaction. This method is preferred due to its efficiency and selectivity. The reaction is typically carried out at elevated temperatures (around 60°C) to ensure complete conversion .
Análisis De Reacciones Químicas
Types of Reactions
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranosyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the formulation of cosmetic products due to its moisturizing properties.
Mecanismo De Acción
The mechanism of action of 3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The glucopyranosyl moiety plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(beta-D-Glucopyranosyl)-4-aminohexahydropyrimidine-2-thione
- 3-(beta-D-Glucopyranosyl)-4-guanidinohexahydropyrimidine-2-thione
Uniqueness
3-(beta-D-Glucopyranosyl)-4-hydroxyhexahydropyrimidine-2-thione is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets compared to its amino or guanidino counterparts .
Propiedades
Número CAS |
91146-98-4 |
|---|---|
Fórmula molecular |
C10H18N2O6S |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
6-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H18N2O6S/c13-3-4-6(15)7(16)8(17)9(18-4)12-5(14)1-2-11-10(12)19/h4-9,13-17H,1-3H2,(H,11,19)/t4-,5?,6-,7+,8-,9-/m1/s1 |
Clave InChI |
WUNLETPCGLIIRT-GIAYAJAUSA-N |
SMILES isomérico |
C1CNC(=S)N(C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1CNC(=S)N(C1O)C2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





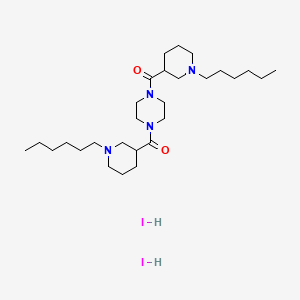
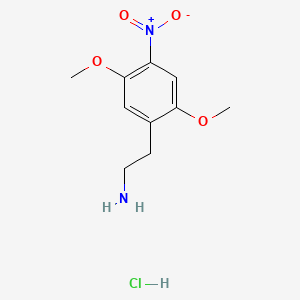
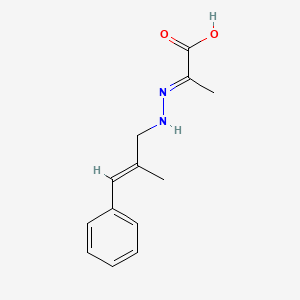
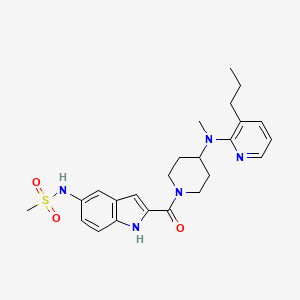
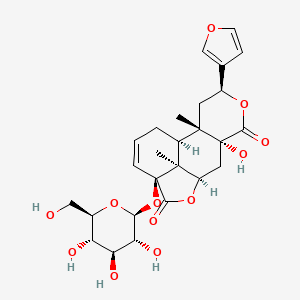
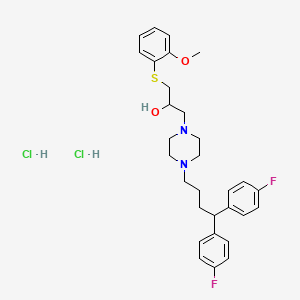
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
